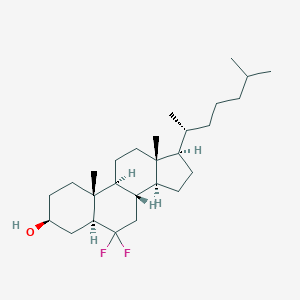![molecular formula C12H11ClNO3- B219905 1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate CAS No. 124277-34-5](/img/structure/B219905.png)
1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as CPOP and is a pyrrolidine derivative. CPOP has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of CPOP is not fully understood. However, studies have shown that CPOP can inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. CPOP has also been shown to interact with GABA receptors, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
CPOP has been shown to have various biochemical and physiological effects. Studies have shown that CPOP can induce apoptosis in cancer cells, making it a potential anticancer agent. CPOP has also been shown to have anticonvulsant and analgesic effects, making it a potential treatment for epilepsy and chronic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CPOP in lab experiments is its high purity and stability. CPOP is also readily available and can be synthesized using different methods. However, one of the limitations of using CPOP is its high cost, which can limit its use in large-scale experiments.
Future Directions
There are numerous future directions for the use of CPOP in scientific research. One of the future directions is the synthesis of new pyrrolidine derivatives using CPOP as a starting material. These derivatives can have potential applications in medicinal chemistry. Another future direction is the study of the interaction of CPOP with different receptors, which can provide insights into its mechanism of action. Finally, studies can be conducted to investigate the potential of CPOP as a treatment for various diseases, including cancer, epilepsy, and chronic pain.
Conclusion:
In conclusion, 1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CPOP can be synthesized using different methods and has numerous scientific research applications. The mechanism of action of CPOP is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and interact with GABA receptors. CPOP has various biochemical and physiological effects and has potential applications in the treatment of cancer, epilepsy, and chronic pain. Finally, numerous future directions exist for the use of CPOP in scientific research, including the synthesis of new pyrrolidine derivatives, the study of its interaction with different receptors, and its potential as a treatment for various diseases.
Synthesis Methods
CPOP can be synthesized using different methods. One of the most common methods involves the reaction of 4-chlorobenzyl chloride with 2-pyrrolidone in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with ethyl chloroformate to produce CPOP. Other methods involve the use of different reagents and catalysts.
Scientific Research Applications
CPOP has numerous scientific research applications. One of the most significant applications of CPOP is in the field of organic synthesis. CPOP can be used as a starting material for the synthesis of various pyrrolidine derivatives, which have potential applications in medicinal chemistry. CPOP has also been used in the synthesis of chiral ligands, which have applications in asymmetric catalysis.
properties
CAS RN |
124277-34-5 |
|---|---|
Product Name |
1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate |
Molecular Formula |
C12H11ClNO3- |
Molecular Weight |
252.67 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H12ClNO3/c13-9-3-1-8(2-4-9)7-14-10(12(16)17)5-6-11(14)15/h1-4,10H,5-7H2,(H,16,17)/p-1 |
InChI Key |
BCZYCMUPDFSLAA-UHFFFAOYSA-M |
SMILES |
C1CC(=O)N(C1C(=O)[O-])CC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CC(=O)N(C1C(=O)[O-])CC2=CC=C(C=C2)Cl |
synonyms |
4-chlorobenzyl-2-pyrrolidone-5-carboxylate KNP 012 KNP-012 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





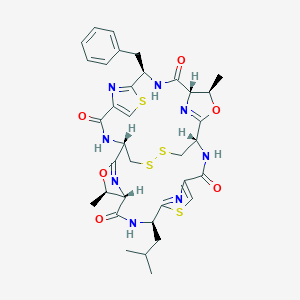
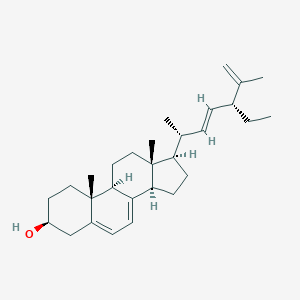
![Potassium;[(2R,3R,4S,5S)-5-[(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-2,3,4,5-tetrasulfooxyoxan-2-yl]-3,4-disulfooxy-5-(sulfooxymethyl)oxolan-2-yl]methyl sulfate](/img/structure/B219910.png)

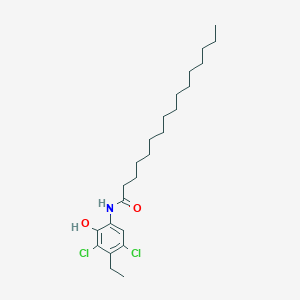

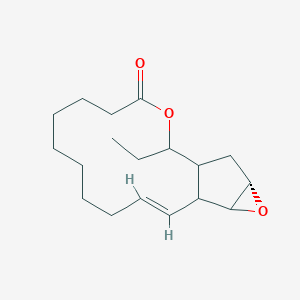
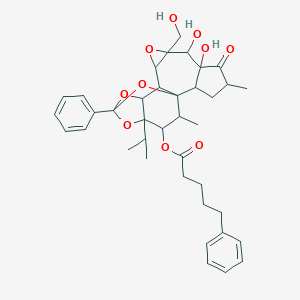
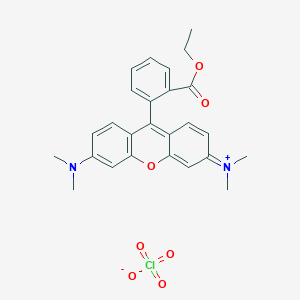
![Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B219992.png)
